3-Phenyl-4'-thiomethylpropiophenone
Description
3-Phenyl-4'-thiomethylpropiophenone is a propiophenone derivative featuring a phenyl group at the 3-position and a thiomethyl (-S-CH₃) substituent at the 4'-position of the aromatic ring. Key physicochemical parameters for the halogenated analog include:
- Molecular formula: C₁₆H₁₄ClFOS
- Molecular weight: 308.8 g/mol
- Density: 1.27 g/cm³ (predicted)
- Boiling point: 448.5°C (predicted)
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16OS/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGAYFGXRQFEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463076 | |
| Record name | 3-phenyl-4'-thiomethylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40027-88-1 | |
| Record name | 3-phenyl-4'-thiomethylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4’-thiomethylpropiophenone typically involves the reaction of 4-(methylthio)benzonitrile with phenethylmagnesium chloride in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is heated to reflux for four hours, then cooled to 0°C and quenched with water. The resulting slurry is treated with hydrochloric acid and stirred overnight. The THF is evaporated, and the residue is extracted with ethyl acetate. The organic extracts are washed, dried, filtered, and concentrated to yield the desired compound .
Industrial Production Methods: Industrial production of 3-Phenyl-4’-thiomethylpropiophenone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized for scalability, and the product is often recrystallized to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-4’-thiomethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propiophenone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Phenyl-4’-thiomethylpropiophenone involves its interaction with molecular targets such as enzymes and receptors. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The phenyl and propiophenone moieties contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Research Findings
- Substituent Effects : Thiomethyl groups enhance lipophilicity and metabolic stability compared to methoxy analogs, making them favorable for drug design .
- Halogenation: Chloro/fluoro substituents in thiomethylpropiophenones may improve binding interactions but increase molecular weight and synthetic complexity .
- Biosynthetic Relevance: Oxygenated intermediates (e.g., trihydroxy-phenalenones) emphasize the importance of substituent positioning in natural product biosynthesis, a principle applicable to synthetic thiomethyl derivatives .
Biological Activity
3-Phenyl-4'-thiomethylpropiophenone, a compound of interest in medicinal chemistry, exhibits a range of biological activities that warrant detailed exploration. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
- Molecular Formula : C₁₁H₁₁OS
- Molecular Weight : 197.27 g/mol
- CAS Number : 40027-88-1
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The thiomethyl group enhances its reactivity, potentially influencing its binding affinity and specificity towards these targets.
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain derivatives showed promising results in inhibiting cell proliferation in leukemia and breast cancer models, suggesting their potential as chemotherapeutic agents.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HeLa | 0.126 | High cytotoxicity |
| K562 | 0.164 | Moderate cytotoxicity |
| MCF7 | 0.071 | Significant inhibition |
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial properties, revealing effective inhibition against several bacterial strains, including those resistant to conventional antibiotics. This highlights its potential in developing new antibacterial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
3. Neuroprotective Effects
In vitro studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress-induced damage, suggesting neuroprotective properties that could be beneficial in neurodegenerative conditions.
Case Studies and Research Findings
- Anticancer Activity Study : A recent study explored the anticancer effects of various derivatives of this compound on different cancer cell lines. The results indicated significant cytotoxic effects, particularly against leukemia cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.
- Antimicrobial Study : Another research effort focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The findings highlighted the compound's potential role as an alternative treatment option in combating bacterial infections.
- Neuroprotective Study : In studies assessing neuroprotective effects, certain derivatives were found to significantly reduce oxidative stress markers in neuronal cell cultures, indicating their potential applicability in treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is insightful:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 2,3-Dihydro-1H-inden-1-one | Lacks thiomethyl group; less reactive | Lower biological activity |
| 7-Bromo-2,3-dihydro-1H-inden-1-one | Bromine instead of sulfur; different reactivity | Generally lower than thiomethyl derivative |
| 2,3-Dihydro-7-chloroinden-1-one | Chlorine instead of sulfur; different reactivity | Potentially lower due to chlorine's properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
